

MTHFD2-IN-4 Sodium: A Technical Guide to Target Specificity and Selectivity

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Compound of Interest		
Compound Name:	MTHFD2-IN-4 sodium	
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Abstract

MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) has emerged as a compelling therapeutic target in oncology due to its high expression in cancer cells and minimal presence in healthy adult tissues. This bifunctional mitochondrial enzyme plays a critical role in one-carbon metabolism, which is essential for the synthesis of nucleotides and for maintaining redox homeostasis, both of which are vital for rapidly proliferating cancer cells. The development of selective MTHFD2 inhibitors is a promising strategy for anticancer therapy. This technical guide provides an in-depth analysis of the target specificity and selectivity of MTHFD2 inhibitors, with a focus on the data and methodologies used to characterize these compounds. While "MTHFD2-IN-4 sodium" is not a widely referenced specific inhibitor in the scientific literature, this guide will utilize data from well-characterized MTHFD2 inhibitors to illustrate the principles of target engagement and selectivity profiling.

MTHFD2 Target Profile

MTHFD2 is a homodimer enzyme located in the mitochondria that catalyzes two sequential reactions in the folate pathway: the NAD+-dependent dehydrogenation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH=THF) and the subsequent hydrolysis of CH=THF to 10-formyltetrahydrofolate (10-CHO-THF).[1] These reactions are crucial for providing one-carbon units for de novo purine and thymidylate synthesis.[2]



Role in Cancer Metabolism

Cancer cells exhibit a heightened demand for one-carbon units to sustain their rapid proliferation. MTHFD2 is significantly upregulated in a variety of cancers, and its expression often correlates with poor prognosis.[2] Beyond its canonical role in nucleotide synthesis, MTHFD2 also contributes to mitochondrial redox homeostasis by producing NADPH.[2] This dual function makes MTHFD2 a critical node in cancer cell metabolism and survival.

Isozyme Selectivity Challenges

A key challenge in developing MTHFD2 inhibitors is achieving selectivity over its cytosolic counterpart, MTHFD1, and its mitochondrial paralog, MTHFD2L. MTHFD1 is broadly expressed in normal tissues, and its inhibition could lead to undesirable side effects.[3] MTHFD2L shares a high degree of sequence homology with MTHFD2, making the development of truly isoform-selective inhibitors a significant hurdle.[4]

Quantitative Analysis of MTHFD2 Inhibitor Specificity and Selectivity

The following table summarizes the in vitro potency and selectivity of several well-characterized MTHFD2 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.



Compoun d	MTHFD2 IC50 (nM)	MTHFD1 IC50 (nM)	MTHFD2L IC50 (nM)	Selectivit y (MTHFD1/ MTHFD2)	Selectivit y (MTHFD2 L/MTHFD 2)	Referenc e
LY345899	663	96	Not Reported	0.14	Not Reported	[5]
DS185618 82	6.3	570	Not Reported	>90	Not Reported	[6]
DS449601 56	Not Reported	Not Reported	Not Reported	>18-fold over MTHFD1	Not Reported	[3]
TH7299	254	89	126	0.35	0.5	[4]

Experimental Protocols MTHFD2 Enzymatic Activity and Inhibition Assay (NAD(P)H-Glo™ Assay)

This protocol describes a bioluminescent assay to measure the activity of MTHFD2 and to determine the potency of inhibitory compounds. The assay quantifies the amount of NADH produced by the MTHFD2-catalyzed reaction.

Materials:

- Recombinant human MTHFD2, MTHFD1, and MTHFD2L enzymes
- Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
- Cofactor: NAD+
- Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and inorganic phosphate)
- Test compounds (e.g., MTHFD2 inhibitors) dissolved in DMSO



- NAD(P)H-Glo™ Detection Reagent (Promega)
- White, opaque 96- or 384-well plates
- Luminometer

Procedure:

- Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., $1~\mu$ L) of each compound dilution into the wells of the assay plate. Include DMSO-only wells as a negative control.
- Enzyme Preparation: Prepare a solution of the MTHFD2 enzyme in assay buffer at the desired concentration.
- Reaction Initiation: Add the MTHFD2 enzyme solution to each well of the assay plate containing the test compounds.
- Substrate Addition: Prepare a solution of CH2-THF and NAD+ in assay buffer. Add this substrate/cofactor mix to each well to initiate the enzymatic reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
- Detection: Add an equal volume of NAD(P)H-Glo™ Detection Reagent to each well.
- Signal Measurement: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8] Measure the luminescence using a plate-reading luminometer.[7]
- Data Analysis: The luminescence signal is proportional to the amount of NADH produced.
 Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable model.
- Selectivity Profiling: Repeat the assay using MTHFD1 and MTHFD2L enzymes to determine the IC50 values for these off-target enzymes and calculate the selectivity ratios.



Thermal Shift Assay (TSA) for Target Engagement

This biophysical assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein, suggesting direct binding.

Materials:

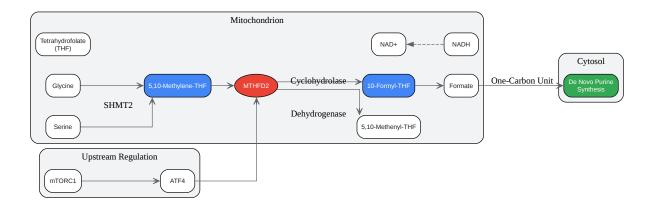
- Recombinant human MTHFD2 protein
- SYPRO™ Orange protein gel stain (or similar fluorescent dye)
- Assay Buffer (e.g., HEPES or PBS)
- Test compounds dissolved in DMSO
- Real-time PCR instrument with a thermal melting curve analysis module

Procedure:

- Reaction Mixture Preparation: In each well of a 96-well PCR plate, prepare a reaction
 mixture containing the MTHFD2 protein, SYPRO™ Orange dye, and the test compound at
 various concentrations. Include a DMSO control.
- Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO™ Orange dye.
- Data Acquisition: The instrument will record the fluorescence intensity as a function of temperature. As the protein unfolds, the hydrophobic core becomes exposed, allowing the SYPRO™ Orange dye to bind and fluoresce.
- Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in Tm (ΔTm) in the presence of a ligand compared to the DMSO control is a measure of the ligand's stabilizing effect. A significant positive ΔTm is indicative of direct binding of the compound to the MTHFD2 protein.



Visualizations MTHFD2 Signaling Pathway

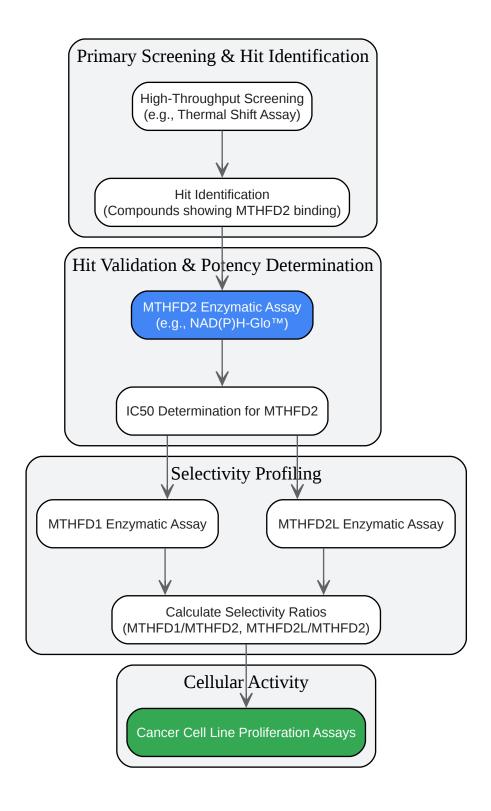


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Caption: MTHFD2's central role in mitochondrial one-carbon metabolism.

Experimental Workflow for MTHFD2 Inhibitor Characterization





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Caption: Workflow for identifying and characterizing selective MTHFD2 inhibitors.



Conclusion

The development of potent and selective MTHFD2 inhibitors represents a promising avenue for the treatment of various cancers. A thorough understanding of the target's role in cancer metabolism, coupled with robust and quantitative experimental methodologies, is crucial for the successful identification and optimization of lead compounds. The assays and workflows described in this guide provide a framework for the comprehensive evaluation of MTHFD2 inhibitor specificity and selectivity, which are critical parameters for advancing these molecules towards clinical development. The challenge of achieving high selectivity against MTHFD1 and MTHFD2L remains a key focus for ongoing drug discovery efforts in this area.

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